8-Bromo-1-methylquinoxalin-2(1H)-one
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Overview
Description
8-Bromo-1-methylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a bromine atom and a methyl group in the quinoxaline ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-methylquinoxalin-2(1H)-one typically involves the bromination of 1-methylquinoxalin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while oxidation and reduction can lead to quinoxaline derivatives with different oxidation states.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 8-Bromo-1-methylquinoxalin-2(1H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the bromine atom and the methyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-Methylquinoxalin-2(1H)-one: Lacks the bromine atom, which may result in different chemical and biological properties.
8-Chloro-1-methylquinoxalin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
8-Bromoquinoxaline: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
8-Bromo-1-methylquinoxalin-2(1H)-one is unique due to the presence of both the bromine atom and the methyl group in the quinoxaline ring
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
8-bromo-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C9H7BrN2O/c1-12-8(13)5-11-7-4-2-3-6(10)9(7)12/h2-5H,1H3 |
InChI Key |
PSJOMORSADRZRO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=NC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
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